molecular formula C15H26N4 B5489383 N-(1H-imidazol-2-ylmethyl)-N-methyl-3-azaspiro[5.5]undecan-9-amine

N-(1H-imidazol-2-ylmethyl)-N-methyl-3-azaspiro[5.5]undecan-9-amine

Cat. No. B5489383
M. Wt: 262.39 g/mol
InChI Key: RYHBWZZHUSWPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Synthesis Analysis

Imidazoles can be synthesized through a variety of methods. One such method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The molecule of imidazole is approximately planar . The maximum deviation from the least-squares imidazole plane, calculated for all non-H atoms is 0.006(2) Å .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric compound, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on the specific compound and its intended use. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Imidazole and its derivatives continue to be an active area of research due to their broad range of chemical and biological properties . They are key components in the development of new drugs . Future research will likely continue to explore the synthesis and applications of imidazole derivatives .

properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-N-methyl-3-azaspiro[5.5]undecan-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4/c1-19(12-14-17-10-11-18-14)13-2-4-15(5-3-13)6-8-16-9-7-15/h10-11,13,16H,2-9,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHBWZZHUSWPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC=CN1)C2CCC3(CC2)CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.